2-Aminotridecane

Catalog No.
S579324
CAS No.
13205-57-7
M.F
C13H29N
M. Wt
199.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminotridecane

CAS Number

13205-57-7

Product Name

2-Aminotridecane

IUPAC Name

tridecan-2-amine

Molecular Formula

C13H29N

Molecular Weight

199.38 g/mol

InChI

InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13H,3-12,14H2,1-2H3

InChI Key

WCLHZVGJULAEJH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(C)N

Synonyms

2-aminotridecane

Canonical SMILES

CCCCCCCCCCCC(C)N

Here are some areas of scientific research where 2-Aminotridecane is being investigated:

Material Science:

  • Synthesis of functional materials: Researchers are exploring the use of 2-Aminotridecane in the synthesis of various functional materials, such as self-assembled monolayers and liquid crystals. These materials have potential applications in areas such as organic electronics and sensor development. Source: )

Chemical Biology:

  • Study of protein-lipid interactions: 2-Aminotridecane is being used as a tool to study the interactions between proteins and lipids in cell membranes. These interactions are essential for many cellular processes, and understanding them could lead to the development of new drugs. Source:

Environmental Science:

  • Biodegradation studies: Researchers are investigating the biodegradation of 2-Aminotridecane by microorganisms. This information is important for understanding the environmental fate of this compound and its potential impact on the environment. Source: )

2-Aminotridecane is a long-chain aliphatic amine characterized by its molecular formula C13H29NC_{13}H_{29}N. It consists of a straight-chain hydrocarbon with an amino group (-NH2_2) attached to the second carbon atom. This compound is part of the broader class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups. The presence of the amino group imparts basic properties to 2-aminotridecane, making it a nucleophilic species that can participate in various

Currently, there is no scientific research available on the specific mechanism of action of 2-Aminotridecane in biological systems.

  • Mild Irritant: Skin and eye contact with concentrated amines can cause irritation.
  • Flammable: The hydrocarbon chain can contribute to flammability, especially in concentrated forms.
Of Amines - GeeksforGeeks" class="citation ml-xs inline" data-state="closed" href="https://www.geeksforgeeks.org/chemical-reactions-of-amines/" rel="nofollow noopener" target="_blank"> .
  • Reductive Amination: Another approach includes reducing imines formed from aldehydes or ketones with ammonia or primary amines.
  • The synthesis of 2-aminotridecane can be achieved through several methods:

    • Direct Amination: The primary method involves the reaction of tridecanol with ammonia under high temperature and pressure, leading to the formation of the corresponding amine.
    • Gabriel Synthesis: This method involves the reaction of phthalimide with an alkyl halide followed by hydrolysis, yielding primary amines

      2-Aminotridecane has various applications, particularly in:

      • Surfactants: Used as a surfactant in detergents and cleaning products due to its amphiphilic nature.
      • Lubricants: Acts as an additive in lubricants to enhance performance and stability.
      • Biochemical Research: Serves as a building block for synthesizing more complex organic molecules in pharmaceutical research.

    The interactions of 2-aminotridecane with other molecules can be studied through various techniques:

    • Molecular Docking: Computational methods can predict how this compound interacts with biological targets, aiding in drug design.
    • Spectroscopic Methods: Techniques such as NMR and IR spectroscopy can elucidate structural information and confirm interactions with biomolecules.

    Several compounds share structural similarities with 2-aminotridecane. Here are some noteworthy comparisons:

    CompoundMolecular FormulaKey FeaturesUniqueness
    1-AminododecaneC12H27NC_{12}H_{27}NShorter chain lengthLess hydrophobic than 2-aminotridecane
    3-AminotridecaneC13H29NC_{13}H_{29}NAmino group on the third carbonDifferent reactivity due to position
    HexadecylamineC16H35NC_{16}H_{35}NLonger chain lengthMore hydrophobic; used in different applications
    OctadecylamineC18H39NC_{18}H_{39}NEven longer chain lengthIncreased lipid solubility

    The uniqueness of 2-aminotridecane lies in its specific chain length and position of the amino group, which influences its physical properties and reactivity compared to other similar compounds.

    XLogP3

    5.4

    Dates

    Last modified: 08-15-2023

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